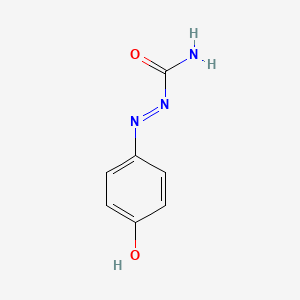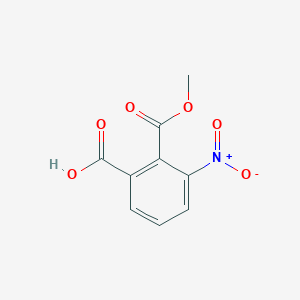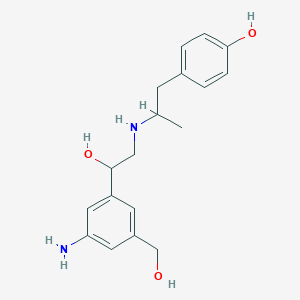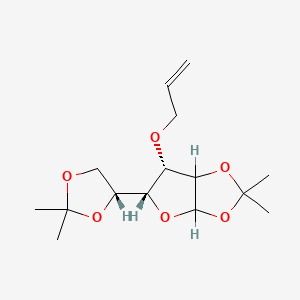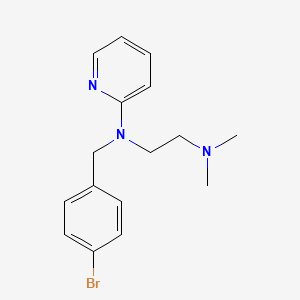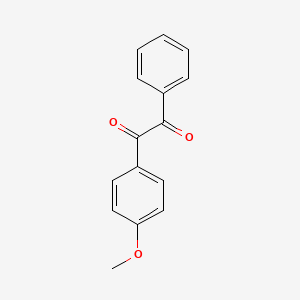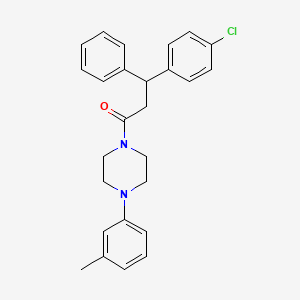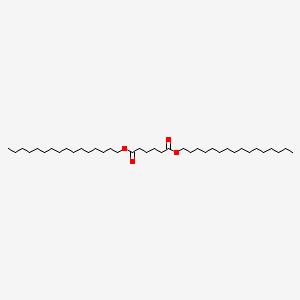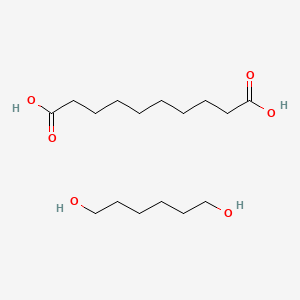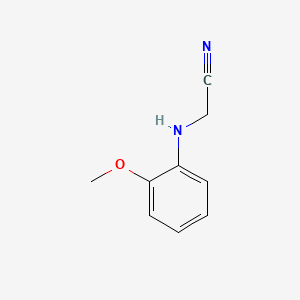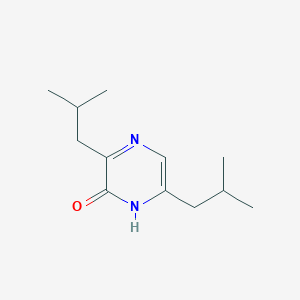
Flavacol
説明
Flavacol is a butter-flavored salt used primarily for seasoning popcorn. It’s very fine in size, artificially colored, and gets its taste from artificial butter flavor . It’s made in Cincinnati, Ohio by Gold Medal Products, where it has been manufactured since the 1960s . It’s used by nearly all prominent movie theaters in the U.S. to make their popcorn .
Physical And Chemical Properties Analysis
Flavacol is a free-flowing, fine flake with a salty, buttery flavor . It’s yellow in color, which gives popcorn the appearance of being coated with melted butter . It’s made using the “Alberger Process” which removes minerals that can cause a bitter taste, resulting in a better buttery flavor .科学的研究の応用
Overview of Flavonoids and Health
Flavonoids, including compounds like flavacol, are a class of natural products with significant pharmacological potency. They are widely distributed in the plant kingdom and are present in common food products, spices, and beverages. Flavonoids have been used since ancient times for a variety of human diseases, but their therapeutic potential is still being explored through modern clinical experimentation (Havsteen, 1983).
Bioavailability and Health Impact
Studies have shown the protective effects of various (poly)phenol-rich foods against chronic diseases such as neurodegeneration, cancer, and cardiovascular diseases. Advances in analytical methodologies like HPLC–MS have significantly enhanced our understanding of flavonoid bioavailability, leading to improvements in food composition and metabolomic databases. This progress is crucial in understanding the protective effects of flavonoids on health, including urinary tract infections, cognitive function, cancer, and cardiovascular disease (Rodriguez-Mateos et al., 2014).
Flavonoids and Heart Health
Flavonoids have been specifically linked to heart health. A systematic review of various flavonoid classes (e.g., flavonols, flavones, flavanones) indicates that certain flavonoids in the diet can be associated with significant health benefits, particularly in heart health. The data suggest that flavonoids may play a role in preventing or managing heart disease, although more research is needed to establish specific relationships and mechanisms (Erdman et al., 2007).
Citrus Flavanones in Cardiovascular Protection
Specifically, citrus flavanones, including hesperidin and naringin, have shown potential in cardiovascular disease prevention. These compounds, predominantly found in citrus, exhibit antihypertensive, lipid-lowering, insulin-sensitizing, antioxidative, and anti-inflammatory properties. Their role in cardiovascular protection is supported by epidemiological studies, but further research is needed for a comprehensive understanding of their mechanisms and effects (Chanet et al., 2012).
Flavonoids and Cognitive Function
Cocoa flavanol consumption, as an example, has shown improvements in cognitive function, blood pressure control, and metabolic profile in elderly subjects. This suggests that regular flavanol consumption can support healthy cognitive function with age, indicating a broader scope of flavonoid benefits beyond cardiovascular health (Mastroiacovo et al., 2014).
作用機序
将来の方向性
Flavacol continues to be a popular choice for achieving movie theater-style popcorn at home . While it’s primarily used for popcorn, it can also be sprinkled on various other snacks, such as French fries or roasted nuts, to add a delicious savory taste . As consumers continue to seek out ways to recreate their favorite movie theater experiences at home, the use of Flavacol is likely to persist .
特性
IUPAC Name |
3,6-bis(2-methylpropyl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYRKEKHAYEACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C(C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299001 | |
| Record name | FLAVACOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavacol | |
CAS RN |
495-98-7 | |
| Record name | 3,6-Bis(2-methylpropyl)-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FLAVACOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | FLAVACOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



